molecular formula C23H24SSi B14423680 Trimethyl(2,3,3-triphenylthiiran-2-yl)silane CAS No. 79841-58-0

Trimethyl(2,3,3-triphenylthiiran-2-yl)silane

Cat. No.: B14423680
CAS No.: 79841-58-0
M. Wt: 360.6 g/mol
InChI Key: NHLYPYQYZOHFHB-UHFFFAOYSA-N
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Description

Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a thiirane ring and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane typically involves the reaction of trimethylsilyl chloride with 2,3,3-triphenylthiirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(C6H5)3C2S+ClSi(CH3)3(C6H5)3C2S-Si(CH3)3+HCl\text{(C}_6\text{H}_5\text{)}_3\text{C}_2\text{S} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{C}_2\text{S-Si(CH}_3\text{)}_3 + \text{HCl} (C6​H5​)3​C2​S+ClSi(CH3​)3​→(C6​H5​)3​C2​S-Si(CH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,3-triphenylthiiran-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl(2,3,3-triphenylthiiran-2-yl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, facilitating electrophilic additions and nucleophilic substitutions. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar silyl group but lacking the thiirane ring and phenyl groups.

    Triphenylsilane: Contains three phenyl groups bonded to silicon but lacks the thiirane ring.

    Trimethyl(2-phenylthiiran-2-yl)silane: Similar structure but with fewer phenyl groups.

Uniqueness

Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is unique due to the combination of the thiirane ring and three phenyl groups, which confer distinct reactivity and stability

Properties

CAS No.

79841-58-0

Molecular Formula

C23H24SSi

Molecular Weight

360.6 g/mol

IUPAC Name

trimethyl-(2,3,3-triphenylthiiran-2-yl)silane

InChI

InChI=1S/C23H24SSi/c1-25(2,3)23(21-17-11-6-12-18-21)22(24-23,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3

InChI Key

NHLYPYQYZOHFHB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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